REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH2:6][CH2:7][O:8][CH2:9][CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])#[N:2].C(C1SC=C(C(N2CC3(CCN(CCC4C=CC(CCOCCC(OC(C)(C)C)=O)=CC=4)CC3)OCC2)=O)N=1)(C)C>>[C:1]([C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH2:6][CH2:7][O:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(CCOCCC(=O)OC(C)(C)C)C=CC1
|
Name
|
tert-butyl 3-(4-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1SC=C(N1)C(=O)N1CCOC2(C1)CCN(CC2)CCC2=CC=C(CCOCCC(=O)OC(C)(C)C)C=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by the method of Example 1, step e
|
Type
|
CONCENTRATION
|
Details
|
After concentration in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with toluene (×2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(CCOCCC(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |